molecular formula C8H16ClN B14595190 3-Chloro-1-(2-methylpropyl)pyrrolidine

3-Chloro-1-(2-methylpropyl)pyrrolidine

Cat. No.: B14595190
M. Wt: 161.67 g/mol
InChI Key: BQHHFAPFVRRDNK-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-methylpropyl)pyrrolidine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a chlorine atom at the third position and an isobutyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2-methylpropyl)pyrrolidine typically involves the reaction of pyrrolidine with appropriate chlorinating agents and alkylating agents. One common method is the reaction of pyrrolidine with 2-chloro-2-methylpropane under basic conditions to introduce the isobutyl group. This is followed by chlorination at the third position using reagents like thionyl chloride or sulfuryl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2-methylpropyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

3-Chloro-1-(2-methylpropyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2-methylpropyl)pyrrolidine involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-(2-methylpropyl)pyrrolidine is unique due to the combined presence of both the chlorine atom and the isobutyl group. This combination can enhance its chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

3-chloro-1-(2-methylpropyl)pyrrolidine

InChI

InChI=1S/C8H16ClN/c1-7(2)5-10-4-3-8(9)6-10/h7-8H,3-6H2,1-2H3

InChI Key

BQHHFAPFVRRDNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(C1)Cl

Origin of Product

United States

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